molecular formula C12H12N2+2 B7796111 Diquat CAS No. 2764-72-9

Diquat

Cat. No.: B7796111
CAS No.: 2764-72-9
M. Wt: 184.24 g/mol
InChI Key: SYJFEGQWDCRVNX-UHFFFAOYSA-N
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Description

Diquat is an organic dication that is commonly used as a contact herbicide. It is known for its ability to produce desiccation and defoliation in plants. The compound is typically available as salts with counterions such as bromide or chloride. This compound is widely used in agriculture for weed control and is known for its rapid action on plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diquat is synthesized through the oxidative coupling of pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting the bipyridine with 1,2-dibromoethane .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Diquat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used in reactions involving this compound.

Major Products

The major products formed from the oxidation and reduction of this compound include various radical cations and reduced bipyridyl compounds .

Mechanism of Action

Diquat exerts its herbicidal effects by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox cycling. This leads to oxidative stress, which damages cellular components such as membranes, proteins, and DNA. The primary molecular targets of this compound include the photosynthetic electron transport chain in plants, where it disrupts the production of nicotinamide adenine dinucleotide phosphate (NADPH) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diquat is unique in its rapid action and effectiveness as a contact herbicide. Unlike paraquat, it is less toxic to humans, making it a safer alternative for agricultural use. Additionally, this compound’s ability to produce radical cations through oxidation is a key feature that distinguishes it from other herbicides .

Properties

IUPAC Name

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H12N2/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1/h1-8H,9-10H2/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

SYJFEGQWDCRVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C12H12N2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID6034554
Record name Diquat
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Molecular Weight

184.24 g/mol
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Physical Description

Diquat is a yellow crystalline solid dissolved in a liquid carrier. It is a water emulsifiable liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dibromide salt: Yellow crystals. Commercial product may be found in a liquid concentrate or a solution. [NIOSH], Yellow crystalline solid dissolved in a liquid carrier.
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Boiling Point

Decomposes (NIOSH, 2023)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Density

1.22 to 1.27 at 68 °F (USCG, 1999), 1.22-1.27
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Vapor Pressure

less than 0.000010 mmHg at 68 °F (NTP, 1992), <0.000010 mmHg
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CAS No.

85-00-7; 2764-72-9, 2764-72-9, 231-36-7
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Record name 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediylium
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Melting Point

less than 608 °F (decomposes) (NTP, 1992), <608 °F (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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